![molecular formula C20H17N3O2S3 B2513264 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021251-17-1](/img/no-structure.png)
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been a subject of various synthetic and characterization studies, primarily due to their potential applications in various fields of chemistry and biology. For instance, Liang et al. (2007) synthesized a series of compounds structurally similar to the mentioned compound, highlighting their significant herbicidal activities against specific plant species. This study accentuates the potential agricultural applications of these compounds, especially in the realm of weed management and crop protection (Liang, Fan, Mo, & He, 2007).
Potential Antimicrobial and Anticancer Applications
Compounds within the thiazolo[4,5-d]pyrimidin-7(6H)-one family, including the specific compound , have been explored for their possible antimicrobial and anticancer properties. A study by Habib et al. (1996) synthesized various derivatives and evaluated their anti-HIV, anticancer, antibacterial, and antifungal activities. The compounds demonstrated promising in vitro activities, indicating potential therapeutic applications (Habib, Rida, Badawey, & Fahmy, 1996).
Antioxidant Properties
Research has also investigated the antioxidant properties of related compounds. Akbas et al. (2018) conducted a study where they synthesized derivatives and assessed their total antioxidant properties. These compounds were compared with standard antioxidants, revealing that some derivatives exhibit significant radical scavenging activities. This finding suggests potential applications in combating oxidative stress-related disorders (Akbas et al., 2018).
Antiparkinsonian Activity
The neuroprotective properties of related compounds have been explored in the context of Parkinson's disease. Azam, Alkskas, & Ahmed (2009) synthesized a series of derivatives and evaluated their antiparkinsonian activity. The study highlighted the neuroprotective properties associated with these compounds, indicating their potential utility in the treatment of neurodegenerative diseases (Azam, Alkskas, & Ahmed, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole. This intermediate is then reacted with benzyl chloride to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole. Finally, the compound is cyclized with cyanogen bromide to form the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "benzyl chloride", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a catalyst to form 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole.", "Step 2: Reaction of 4-ethoxyphenyl-2-thioxo-2,3-dihydrothiazole with benzyl chloride in the presence of a base to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole.", "Step 3: Cyclization of 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole with cyanogen bromide to form 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
Número CAS |
1021251-17-1 |
Fórmula molecular |
C20H17N3O2S3 |
Peso molecular |
427.56 |
Nombre IUPAC |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24) |
Clave InChI |
NSHAURYANURPAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



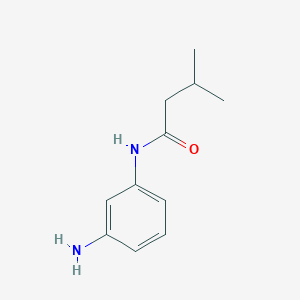
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)
![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)


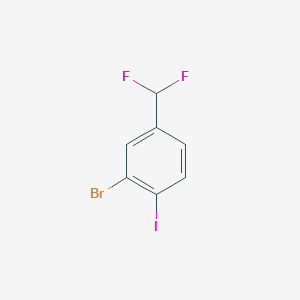
![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)
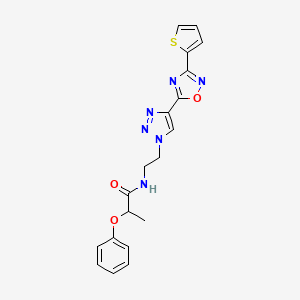
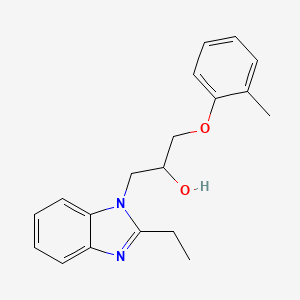

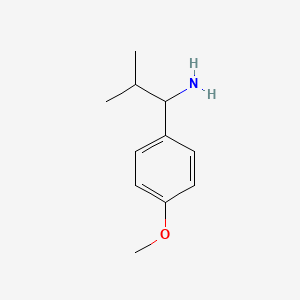
![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)